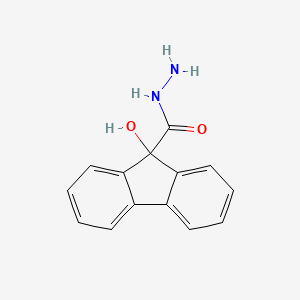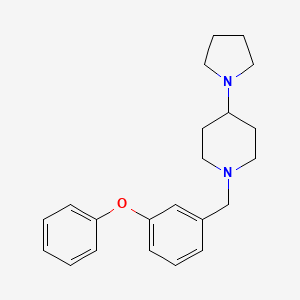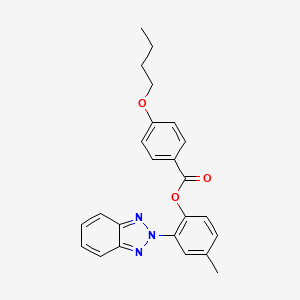![molecular formula C21H24N2O5 B10886315 1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10886315.png)
1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-METHOXYBENZOYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with methoxybenzoyl and methoxyphenoxy groups
Preparation Methods
The synthesis of 1-[4-(3-METHOXYBENZOYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with methoxybenzoyl and methoxyphenoxy groups. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamines with sulfonium salts to form the piperazine ring.
Reductive amination: This involves the reaction of piperazine derivatives with aromatic aldehydes using reducing agents like sodium cyanoborohydride.
Chemical Reactions Analysis
1-[4-(3-METHOXYBENZOYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Medicinal Chemistry: It is studied for its potential as a ligand for alpha1-adrenergic receptors, which are targets for treating conditions like hypertension and cardiac arrhythmias.
Pharmaceutical Research: It is investigated for its antimicrobial and antifungal properties.
Biological Studies: The compound’s interactions with various enzymes and receptors are explored to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[4-(3-METHOXYBENZOYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
1-[4-(3-METHOXYBENZOYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE can be compared with other piperazine derivatives, such as:
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by acting on alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that targets alpha1-adrenergic receptors.
These compounds share structural similarities but differ in their specific functional groups and pharmacological profiles, highlighting the unique properties of 1-[4-(3-METHOXYBENZOYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE.
Properties
Molecular Formula |
C21H24N2O5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-6-8-18(9-7-17)28-15-20(24)22-10-12-23(13-11-22)21(25)16-4-3-5-19(14-16)27-2/h3-9,14H,10-13,15H2,1-2H3 |
InChI Key |
RGAVKJDTPWWLIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-N-(tetrahydrofuran-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10886243.png)

![3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile](/img/structure/B10886261.png)
![4-{[4-(3-Bromobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10886263.png)
![(2,3-Dimethoxyphenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10886268.png)
![2-(3,4-dichlorophenyl)-5-methyl-4-[(E)-(5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazol-3-one](/img/structure/B10886274.png)



![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10886302.png)

![{2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B10886313.png)
![4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate](/img/structure/B10886319.png)
![(2E,5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10886328.png)
